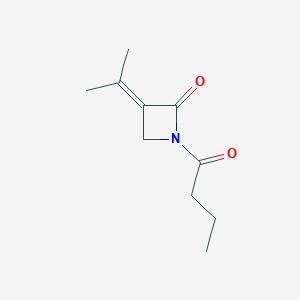
1-Butanoyl-3-(propan-2-ylidene)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanoyl-3-(propan-2-ylidene)azetidin-2-one is a synthetic organic compound belonging to the azetidinone family Azetidinones are four-membered lactam rings, which are structurally similar to β-lactams, a class of compounds known for their antibiotic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Butanoyl-3-(propan-2-ylidene)azetidin-2-one can be synthesized through several methods. One common approach involves the cyclization of 1,3-aminopropanols to form azetidines, followed by further functionalization . The preparation of 1,3-amino alcohols by the reduction of azetidin-2-ones with diborane is described, and new methods for the cyclization of aminopropanols to the corresponding azetidines are reported .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butanoyl-3-(propan-2-ylidene)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the azetidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidinones.
Wissenschaftliche Forschungsanwendungen
1-Butanoyl-3-(propan-2-ylidene)azetidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Butanoyl-3-(propan-2-ylidene)azetidin-2-one involves its interaction with molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on tubulin, leading to antiproliferative effects in cancer cells . This interaction disrupts the microtubule network, resulting in cell cycle arrest and apoptosis.
Vergleich Mit ähnlichen Verbindungen
- 3-(Prop-1-en-2-yl)azetidin-2-one
- 3-Allylazetidin-2-one
- 3-(Buta-1,3-dien-1-yl)azetidin-2-one
Comparison: 1-Butanoyl-3-(propan-2-ylidene)azetidin-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it has shown significant antiproliferative activity and potential as a tubulin polymerization inhibitor . The presence of the butanoyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
111463-27-5 |
|---|---|
Molekularformel |
C10H15NO2 |
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
1-butanoyl-3-propan-2-ylideneazetidin-2-one |
InChI |
InChI=1S/C10H15NO2/c1-4-5-9(12)11-6-8(7(2)3)10(11)13/h4-6H2,1-3H3 |
InChI-Schlüssel |
NOBZYGKEFVLURK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)N1CC(=C(C)C)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[4-(2-Methoxy-4-nitrophenoxy)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14322136.png)
![2,4-Pyrimidinediamine, 5-[[4-(1-methylethoxy)phenyl]methyl]-](/img/structure/B14322138.png)
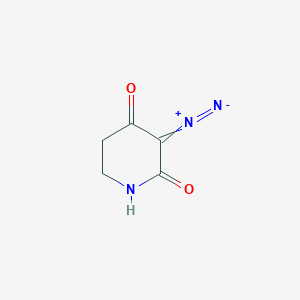
![Acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine](/img/structure/B14322144.png)
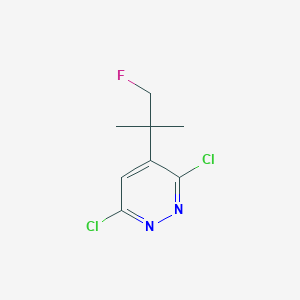

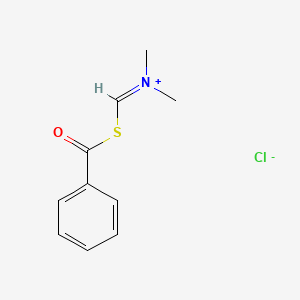


![2-[(4-Methylhepta-1,6-dien-4-yl)amino]ethane-1-thiol](/img/structure/B14322175.png)

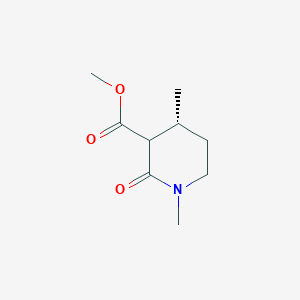
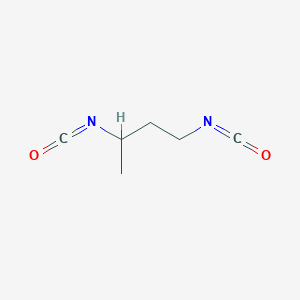
![4-[(Acridin-9-YL)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14322196.png)
